
5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol
Vue d'ensemble
Description
The compound "5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol" is not directly mentioned in the provided papers. However, the papers discuss various fluoro-substituted pyrimidines and related compounds, which are of interest due to their potential biological activities and applications in medicinal chemistry. For instance, fluoroquinolone antibacterials with potent antimicrobial activity against various organisms, including MRSA, have been synthesized . Similarly, fluoro-substituted pyridines and indoles have been developed for imaging central nicotinic acetylcholine receptors and as hepatitis B inhibitors, respectively . These studies highlight the significance of fluoro-substituted heterocycles in drug discovery and development.
Synthesis Analysis
The synthesis of fluoro-substituted compounds involves various strategies, such as nucleophilic aromatic substitution and cyclocondensation reactions. For example, the synthesis of a fluoroquinolone antibacterial agent involved coupling pyrrolidine derivatives with quinolinecarboxylic acids . Another study reported the synthesis of a radiolabeled fluoro compound by nucleophilic aromatic substitution in DMSO . Additionally, a practical synthesis of a fluoro-substituted pyrimidine as a key intermediate for deoxycytidine kinase inhibitors was described, showcasing an economical alternative to a Mitsunobu-based synthesis .
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of fluoro-substituted compounds. For instance, the crystal structure of a novel hepatitis B inhibitor was determined, revealing its existence in a monoclinic space group . Similarly, the crystal structures of dihydropyrimidinones with fluoro-substitution were analyzed to understand their conformational peculiarities .
Chemical Reactions Analysis
The fluoro-substituted compounds participate in various chemical reactions, including formylation and coupling reactions. The synthesis of functional fluorophores involved formylation with Vilsmeyer-Haack reagent . In another study, the chlorination of a monohydroxypyrimidine and subsequent coupling reactions were optimized for the preparation of an antidepressant drug candidate .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoro-substituted compounds are crucial for their biological activity and pharmacokinetic profiles. For example, the introduction of an oxime group in fluoroquinolones improved their pharmacokinetic parameters . The photophysical properties of pyrazolo[1,5-a]pyrimidines were investigated, revealing large Stokes shifts and strong fluorescence intensity for certain derivatives . Additionally, the synthesis of a fluoro-substituted pyrimidine involved considerations for its physical properties to ensure an economical and efficient process .
Applications De Recherche Scientifique
Chemistry and Medicinal Applications
The chemistry of fluorinated pyrimidines, including compounds like 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol, has been a significant area of interest due to their broad applications in treating various cancers. Fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), have been utilized to treat over two million cancer patients annually. Recent developments have focused on enhancing the precision of these compounds in cancer treatment through the synthesis of radioactive and stable isotopes to study metabolism and biodistribution. Additionally, the incorporation of fluorinated pyrimidines into RNA and DNA for biophysical and mechanistic studies has provided new insights into how these compounds affect nucleic acid structure and dynamics. Beyond their well-established role in inhibiting thymidylate synthase (TS), recent research has explored their effects on RNA- and DNA-modifying enzymes, contributing to their cytotoxicity and opening new avenues for personalized medicine approaches in cancer treatment (Gmeiner, 2020).
Optoelectronic Materials
The quinazoline and pyrimidine scaffolds, including functionalized derivatives such as 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol, have been identified as key precursors for developing novel optoelectronic materials. Their incorporation into π-extended conjugated systems has been valuable for creating materials with potential applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The electroluminescent properties of these compounds, particularly when integrated with other luminescent small molecules and chelate compounds, have highlighted their importance for the fabrication of organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The versatility of these compounds underscores their potential in the field of optoelectronics, offering opportunities for the development of advanced materials with enhanced performance characteristics (Lipunova et al., 2018).
Propriétés
IUPAC Name |
5-fluoro-2-(methoxymethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2/c1-11-3-5-8-2-4(7)6(10)9-5/h2H,3H2,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVNQKRSIVTLIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=C(C(=O)N1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653961 | |
| Record name | 5-Fluoro-2-(methoxymethyl)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol | |
CAS RN |
1150618-10-2 | |
| Record name | 5-Fluoro-2-(methoxymethyl)-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150618-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-(methoxymethyl)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




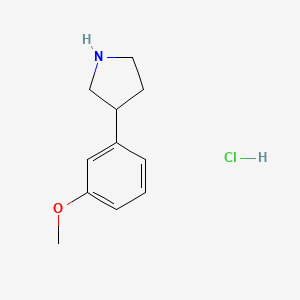
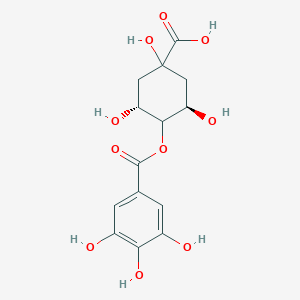
![methyl {3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl}acetate](/img/structure/B3026768.png)
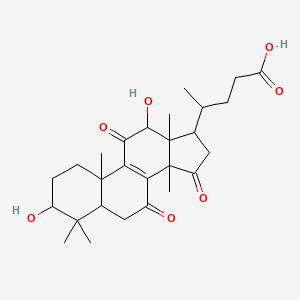
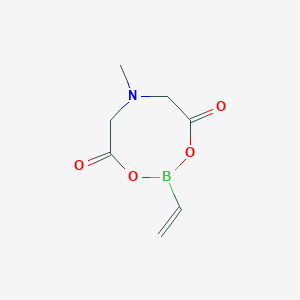
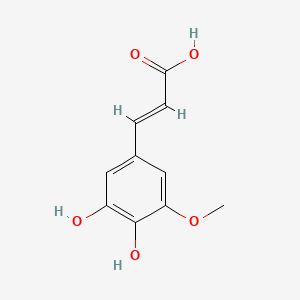

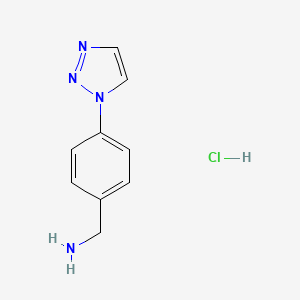

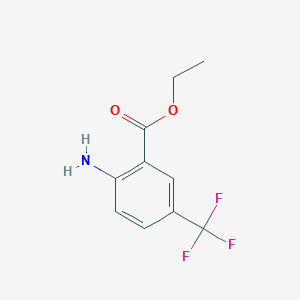
![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrimidine](/img/structure/B3026779.png)

